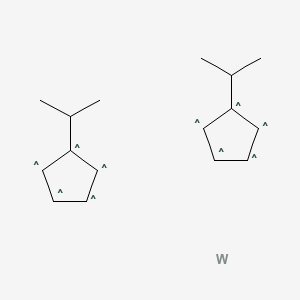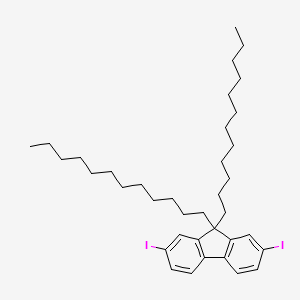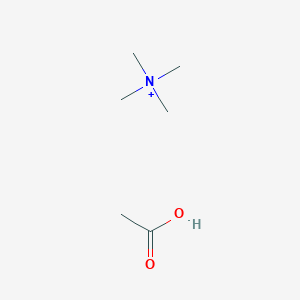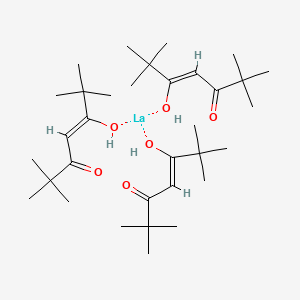
Bis(cyclopentadienyl)tungsten(IV) dihydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)tungsten(IV) dihydride, also known as bis(η5-cyclopentadienyl)tungsten dihydride, is an organometallic compound with the molecular formula C10H12W. This compound is notable for its use in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)tungsten(IV) dihydride can be synthesized through the reaction of tungsten hexachloride (WCl6) with cyclopentadienyl sodium (NaCp) in the presence of hydrogen gas. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl)tungsten(IV) dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The hydride ligands can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., iodine, bromine), hydrogen gas, and various organic ligands. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from reactions with this compound include tungsten halides, tungsten oxides, and various organometallic complexes depending on the specific reagents and conditions used .
Scientific Research Applications
Bis(cyclopentadienyl)tungsten(IV) dihydride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions and as a precursor for other tungsten-containing compounds.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: While not widely used in medicine, its unique properties make it a subject of interest for potential therapeutic applications.
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)tungsten(IV) dihydride involves its ability to act as a catalyst or reactant in various chemical reactions. The compound’s tungsten center can undergo changes in oxidation state, facilitating electron transfer and bond formation processes. The cyclopentadienyl ligands stabilize the tungsten center, allowing it to participate in a wide range of reactions .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)molybdenum(IV) dihydride
- Bis(cyclopentadienyl)chromium(IV) dihydride
- Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride
Uniqueness
Bis(cyclopentadienyl)tungsten(IV) dihydride is unique due to its specific electronic and steric properties conferred by the tungsten center and cyclopentadienyl ligands. These properties make it particularly effective in certain catalytic applications and reactions that similar compounds may not perform as efficiently .
Properties
Molecular Formula |
C10H12W |
|---|---|
Molecular Weight |
316.04 g/mol |
InChI |
InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;; |
InChI Key |
FCGFDFIKNFHEHZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[WH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)






![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)


